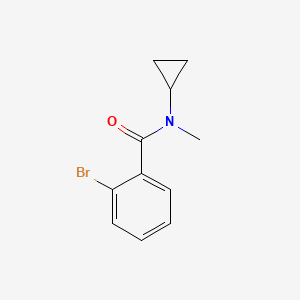

2-bromo-N-cyclopropyl-N-methylbenzamide

Description

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

2-bromo-N-cyclopropyl-N-methylbenzamide |

InChI |

InChI=1S/C11H12BrNO/c1-13(8-6-7-8)11(14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |

InChI Key |

XYODVUCQZHHESG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Method A: Bromine in Acetic Acid

- Reagents :

- N-Cyclopropyl-N-methylbenzamide (1.0 equiv)

- Bromine (Br₂, 1.1 equiv)

- Acetic acid (solvent)

-

- Temperature: 25–50°C

- Reaction time: 6–12 hours

- Workup: Quenching with sodium thiosulfate, filtration

Yield : 75–85%

Method B: N-Bromosuccinimide (NBS) in Dichloromethane

- Reagents :

- N-Cyclopropyl-N-methylbenzamide (1.0 equiv)

- NBS (1.05 equiv)

- Dichloromethane (DCM) solvent

-

- Temperature: 0–25°C

- Reaction time: 4–8 hours

- Workup: Column chromatography

Yield : 65–75%

Comparative Analysis of Bromination Methods

| Parameter | Method A (Br₂/AcOH) | Method B (NBS/DCM) |

|---|---|---|

| Reagent Cost | Low | Moderate |

| Reaction Safety | Hazardous (Br₂ fumes) | Safer (solid NBS) |

| Byproducts | HBr gas | Succinimide |

| Scalability | Suitable for large scale | Limited by NBS cost |

| Regioselectivity | High (ortho-directing) | High |

Method A is preferred industrially due to cost-effectiveness, while Method B is safer for lab-scale synthesis.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize efficiency:

- Reactor Type : Tubular flow reactor

- Solvent : Chloroform or acetic acid

- Temperature : 30–60°C

- Residence Time : 20–30 minutes

- Yield : 90–95%

This method minimizes side reactions and improves heat dissipation, critical for exothermic bromination.

Key Optimization Strategies

- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances reaction rates in methylation steps.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve alkylation yields.

- Temperature Control : Precise heating (40–60°C) in flow reactors prevents decomposition.

Analytical Characterization

Synthetic batches are validated via:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield 2-hydroxy-N-cyclopropyl-N-methylbenzamide.

Oxidation: Oxidation may lead to the formation of 2-bromo-N-cyclopropyl-N-methylbenzoic acid.

Reduction: Reduction can produce 2-bromo-N-cyclopropyl-N-methylbenzylamine.

Hydrolysis: Hydrolysis results in the formation of 2-bromobenzoic acid and N-cyclopropyl-N-methylamine.

Scientific Research Applications

2-Bromo-N-cyclopropyl-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

The following analysis compares 2-bromo-N-cyclopropyl-N-methylbenzamide with structurally related benzamide derivatives, focusing on molecular properties, synthesis, and functional roles.

Table 1: Structural and Physical Properties of Selected Brominated Benzamides

Key Comparison Points:

Functional Group Diversity

- The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, making it suitable for C–H functionalization reactions . In contrast, brominated analogs like the target compound may serve as halogen-bond donors or participate in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.